molecular formula C13H17N3O2 B11740505 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol

Cat. No.: B11740505
M. Wt: 247.29 g/mol
InChI Key: OYUSIAAIIDNPSK-UHFFFAOYSA-N
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Description

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is an organic compound that features a phenol group substituted with a methoxy group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxyphenol with formaldehyde and 1-methyl-1H-pyrazole-3-methanamine under acidic conditions to form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C)

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole moiety can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the pyrazole moiety but shares the methoxyphenol structure.

    1-Methyl-1H-pyrazole-3-methanamine: Contains the pyrazole moiety but lacks the phenol group.

    4-Methoxyphenol: Similar structure but without the pyrazole moiety.

Uniqueness

2-Methoxy-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol is unique due to the combination of the methoxyphenol and pyrazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O2/c1-16-6-5-11(15-16)9-14-8-10-3-4-12(17)13(7-10)18-2/h3-7,14,17H,8-9H2,1-2H3

InChI Key

OYUSIAAIIDNPSK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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